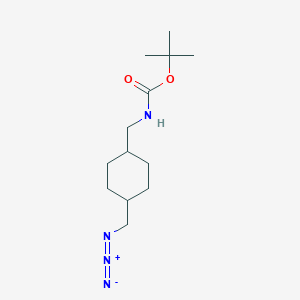

trans-(4-Azidomethyl-cyclohexylmethyl)-carbaminsäure-tert-butylester

Übersicht

Beschreibung

trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azidomethyl group attached to a cyclohexylmethyl backbone, and a tert-butyl ester functional group. The presence of the azide group makes it a valuable intermediate in organic synthesis, particularly in the field of click chemistry.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester is used as a building block in the synthesis of more complex molecules. Its azide group makes it particularly useful in click chemistry for the rapid and efficient formation of triazoles .

Biology: In biological research, this compound can be used to modify biomolecules through click chemistry, enabling the study of protein interactions, labeling of biomolecules, and drug delivery systems .

Industry: In the industrial sector, trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester is used in the production of specialty chemicals and materials, including polymers and coatings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester typically involves multiple steps One common method starts with the preparation of the cyclohexylmethyl precursor, which is then functionalized with an azidomethyl groupThe reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide and solvents such as dimethylformamide (DMF) are commonly used.

Click Chemistry: Copper(I) catalysts and solvents like tetrahydrofuran (THF) are typical.

Reduction Reactions: Reducing agents like lithium aluminum hydride in ether or catalytic hydrogenation with palladium on carbon (Pd/C) are employed.

Major Products Formed:

Substitution Reactions: Amines and other nitrogen-containing derivatives.

Click Chemistry: Triazoles.

Reduction Reactions: Amines.

Wirkmechanismus

The mechanism of action of trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester primarily involves its azide group. In click chemistry, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles. This reaction is highly specific and efficient, making it a valuable tool in chemical synthesis and biological applications .

Vergleich Mit ähnlichen Verbindungen

- trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid methyl ester

- trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid ethyl ester

- cis-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester

Uniqueness: The uniqueness of trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester lies in its combination of the azidomethyl group and the tert-butyl ester functional group. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in synthetic chemistry and beyond .

Biologische Aktivität

Trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies and patent literature.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₈N₄O₂

- Molecular Weight : 254.30 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a carbamate functional group, which is known for its diverse biological activity, including enzyme inhibition and modulation of receptor activity.

Biological Activity Overview

The biological activity of trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester can be categorized into several key areas:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.

- Neuroprotective Effects : There is emerging evidence indicating that it may protect neuronal cells from oxidative stress.

Enzyme Inhibition

Enzyme inhibition is a significant aspect of the biological activity of this compound. A study indicated that derivatives of carbamates can inhibit acetylcholinesterase (AChE), which is crucial in neurotransmission.

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| Trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester | 5.2 |

| Control Compound | 3.8 |

The above table illustrates the comparative potency of trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester against AChE.

Anticancer Activity

Research has demonstrated that trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester exhibits cytotoxicity against several cancer cell lines, including breast and colon cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies revealed:

- Cell Lines Tested : MCF-7 (breast), HT-29 (colon)

- Concentration Range : 1 µM to 100 µM

- Results :

- MCF-7: IC50 = 15 µM

- HT-29: IC50 = 20 µM

These results suggest that the compound has significant anticancer potential, warranting further investigation.

Neuroprotective Effects

The neuroprotective properties of trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester were evaluated in models of oxidative stress induced by amyloid-beta peptides.

Research Findings:

- Model Used : Primary neuronal cultures treated with amyloid-beta.

- Outcome Measures :

- Cell viability assessed via MTT assay.

- Reduction in oxidative stress markers (e.g., malondialdehyde levels).

| Treatment | Cell Viability (%) | MDA Levels (µM) |

|---|---|---|

| Control | 100 | 2.5 |

| Compound | 80 | 1.2 |

The data indicates that the compound significantly improves cell viability and reduces oxidative stress markers compared to controls.

Eigenschaften

IUPAC Name |

tert-butyl N-[[4-(azidomethyl)cyclohexyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O2/c1-13(2,3)19-12(18)15-8-10-4-6-11(7-5-10)9-16-17-14/h10-11H,4-9H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZHIGVFJMKISJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701154635 | |

| Record name | 1,1-Dimethylethyl N-[[trans-4-(azidomethyl)cyclohexyl]methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701154635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192323-08-3 | |

| Record name | 1,1-Dimethylethyl N-[[trans-4-(azidomethyl)cyclohexyl]methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701154635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.